![molecular formula C13H15N5 B565118 2-Amino-3,4,7,8-tétraméthyl-3H-imidazo[4,5-F]quinoxaline-d3 CAS No. 1216791-04-6](/img/structure/B565118.png)
2-Amino-3,4,7,8-tétraméthyl-3H-imidazo[4,5-F]quinoxaline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is a synthetic compound with a complex structure. It is known for its mutagenic properties and is often used in scientific research to study mutagenesis and carcinogenesis .
Applications De Recherche Scientifique
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is widely used in scientific research due to its mutagenic properties. It is commonly used in:
Chemistry: To study the mechanisms of mutagenesis and the effects of various chemical reactions on DNA.
Biology: To investigate the biological effects of mutagenic compounds and their role in carcinogenesis.
Medicine: To develop and test new drugs and therapies targeting mutagenic pathways.
Industry: To evaluate the safety and efficacy of various industrial chemicals and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, methylating agents, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization, distillation, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions may produce various substituted imidazoquinoxalines .
Mécanisme D'action
The mechanism of action of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 involves its interaction with DNA. The compound induces mutations by intercalating into the DNA structure and causing errors during DNA replication. This leads to the formation of abnormal proteins and potentially carcinogenic cells. The molecular targets and pathways involved include DNA polymerase and various repair enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazoquinoxalines such as:
- 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-F]quinoxaline
- 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Uniqueness
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high mutagenic potential makes it a valuable tool in mutagenesis research, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
4,7,8-trimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPPHKNJUOYBX-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2C)C)C)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
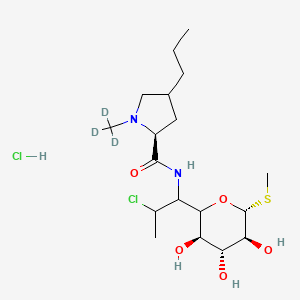


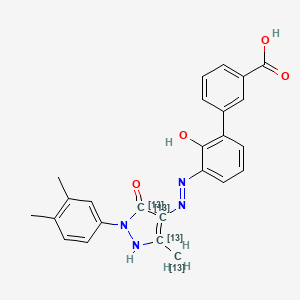
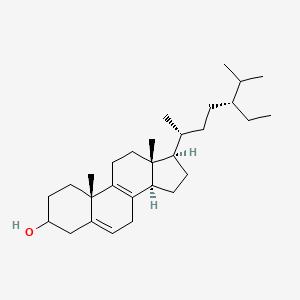
![Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B565044.png)
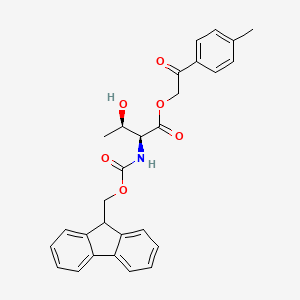

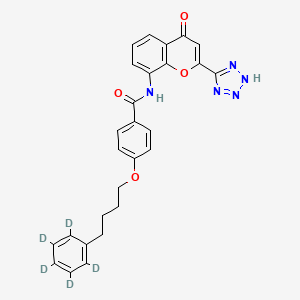
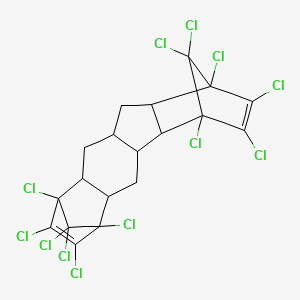
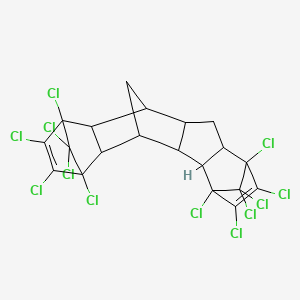

![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
